An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trimethoxyphenethylamine (Isomescaline)
An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trimethoxyphenethylamine (Isomescaline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trimethoxyphenethylamine, also known as isomescaline, is a positional isomer of the well-characterized psychedelic phenethylamine, mescaline. Despite the structural similarity to its psychoactive counterpart, isomescaline is reported to be pharmacologically inactive in humans. This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-trimethoxyphenethylamine. Due to the limited specific research on this compound, this guide also presents comparative data for the structurally related and pharmacologically active compound, mescaline. Furthermore, it details standardized experimental protocols relevant to the characterization of novel phenethylamines and includes visualizations of key chemical and biological pathways to support further research and drug development efforts.
Chemical and Physical Properties
2,3,4-Trimethoxyphenethylamine is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO₃. It has a molar mass of 211.261 g·mol⁻¹[1].
| Property | Value | Reference |
| IUPAC Name | 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine | [1] |
| Synonyms | Isomescaline, 2,3,4-TMPEA | [1] |
| CAS Number | 3937-16-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molar Mass | 211.261 g/mol | [1] |
Synthesis
Isomescaline was first synthesized by Alexander Shulgin[1]. A common synthetic route for phenethylamines involves the Henry reaction (nitroaldol condensation) of a substituted benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.
A plausible synthesis for 2,3,4-trimethoxyphenethylamine would begin with the precursor 2,3,4-trimethoxybenzaldehyde. This can be synthesized from 2,3,4-trihydroxybenzaldehyde via a methylation reaction using an alkylating agent like dimethyl sulfate in the presence of a base[2][3][4]. The resulting 2,3,4-trimethoxybenzaldehyde can then be reacted with nitroethane to form 1-(2,3,4-trimethoxyphenyl)-2-nitropropene, which is subsequently reduced to yield 2,3,4-trimethoxyphenethylamine[5].
Figure 1: Generalized synthesis workflow for 2,3,4-trimethoxyphenethylamine.
Pharmacological Properties
There is a significant lack of pharmacological data for 2,3,4-trimethoxyphenethylamine. It is reported to have no psychoactive effects in humans at doses greater than 400 mg[1][6]. This is in stark contrast to its isomer, mescaline, which is a potent psychedelic. The prevailing hypothesis is that isomescaline has a low affinity for the serotonin 5-HT₂ₐ receptor, which is the primary target for classic psychedelics[5].
Due to the absence of specific data for isomescaline, the following table presents receptor binding data for mescaline and other related phenethylamines to provide a comparative context for researchers.
| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |
| Mescaline | 5-HT₂ₐ | >12,000 | Radioligand Binding | [7] |
| 5-HT₂ₐ (EC₅₀) | 1,700 | Functional Assay | [7] | |
| 5-HT₁ₐ | >10,000 | Radioligand Binding | [7] | |
| 5-HT₂C | 9,900 | Radioligand Binding | [8] | |
| TMA | 5-HT₂ₐ | >12,000 | Radioligand Binding | [7] |
| 5-HT₂ₐ (EC₅₀) | 1,700 | Functional Assay | [7] | |
| DOM | 5-HT₂ₐ | 533 | Radioligand Binding | [9] |
| DOB | 5-HT₂ₐ | 59 | Radioligand Binding | [9] |
Kᵢ represents the inhibition constant, and EC₅₀ represents the half-maximal effective concentration. Lower values indicate higher affinity/potency.
Metabolism
Specific metabolic pathways for 2,3,4-trimethoxyphenethylamine have not been elucidated. However, the metabolism of its isomer, mescaline, is well-documented and primarily involves oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA), as well as O-demethylation and N-acetylation[10][11]. It is plausible that isomescaline undergoes similar metabolic transformations.
Figure 2: Hypothetical metabolic pathways for 2,3,4-trimethoxyphenethylamine.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the pharmacological characterization of 2,3,4-trimethoxyphenethylamine.
Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the 5-HT₂ₐ receptor[9][12][13].
Objective: To determine the inhibition constant (Kᵢ) of 2,3,4-trimethoxyphenethylamine for the human 5-HT₂ₐ receptor.
Materials:
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HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
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Cell membrane preparations from these cells.
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Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (2,3,4-trimethoxyphenethylamine) at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of 2,3,4-trimethoxyphenethylamine.
-
In a 96-well plate, add the cell membrane preparation, [³H]ketanserin (at a concentration near its Kₔ), and either the assay buffer (for total binding), a saturating concentration of mianserin (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Flux Functional Assay
This protocol measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels[14][15][16][17].
Objective: To determine the EC₅₀ and Eₘₐₓ of 2,3,4-trimethoxyphenethylamine at the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (2,3,4-trimethoxyphenethylamine) at various concentrations.
-
Positive control agonist (e.g., serotonin).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1-2 hours at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Measure the baseline fluorescence of each well.
-
Inject the test compound at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time.
-
After the response to the test compound has been measured, a maximal concentration of the positive control agonist can be added to determine the maximal system response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral assay in mice and rats that is highly correlated with 5-HT₂ₐ receptor activation and is used as a preclinical model for psychedelic activity[18][19][20][21].
Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of 2,3,4-trimethoxyphenethylamine.
Materials:
-
Male C57BL/6J mice.
-
Test compound (2,3,4-trimethoxyphenethylamine) dissolved in a suitable vehicle (e.g., saline).
-
Positive control (e.g., DOI or psilocybin).
-
Vehicle control.
-
Observation chambers.
-
A method for recording and counting head twitches (manual observation by a trained observer or an automated system).
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer the test compound, positive control, or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
-
Place the mice back into the observation chambers.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.
-
Compare the number of head twitches in the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
Figure 3: A hypothetical experimental workflow for characterizing a novel phenethylamine.
Signaling Pathways
While 2,3,4-trimethoxyphenethylamine is likely inactive at the 5-HT₂ₐ receptor, understanding the canonical signaling pathway of this receptor is crucial for the study of any phenethylamine. Activation of the Gq/11-coupled 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 4: Simplified 5-HT₂ₐ receptor signaling pathway.
Conclusion
2,3,4-Trimethoxyphenethylamine (isomescaline) remains a compound of scientific interest primarily due to its structural relationship with the potent psychedelic, mescaline, and its reported lack of pharmacological activity. The absence of comprehensive studies on isomescaline presents an opportunity for further research to explore the structure-activity relationships of psychedelic phenethylamines. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers and drug development professionals to undertake a thorough characterization of this and other novel psychoactive compounds. Such studies are essential for a deeper understanding of the neurobiological mechanisms underlying psychedelic action and for the development of safer and more effective therapeutic agents.
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